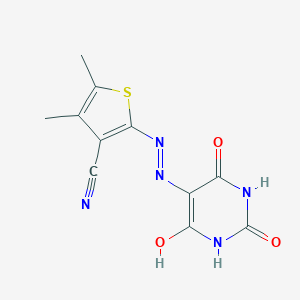![molecular formula C8H9NO3S2 B362522 2-[4-oxo-5-(propan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid CAS No. 129532-47-4](/img/structure/B362522.png)
2-[4-oxo-5-(propan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-oxo-5-(propan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a heterocyclic compound featuring a thiazolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-5-(propan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the reaction of thiazolidine derivatives with acetic acid or its derivatives under controlled conditions. Common synthetic routes include multicomponent reactions, click reactions, and nano-catalysis, which improve selectivity, purity, and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as green chemistry and atom economy are often employed to minimize environmental impact and enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-[4-oxo-5-(propan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
科学研究应用
2-[4-oxo-5-(propan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-[4-oxo-5-(propan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and reactivity. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
- 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride
- (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid .
Uniqueness
What sets 2-[4-oxo-5-(propan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid apart is its specific methylethylidene group, which may confer unique reactivity and biological activity compared to other thiazolidine derivatives.
属性
CAS 编号 |
129532-47-4 |
|---|---|
分子式 |
C8H9NO3S2 |
分子量 |
231.3g/mol |
IUPAC 名称 |
2-(4-oxo-5-propan-2-ylidene-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3S2/c1-4(2)6-7(12)9(3-5(10)11)8(13)14-6/h3H2,1-2H3,(H,10,11) |
InChI 键 |
ZLSOLYTZGBVNKU-UHFFFAOYSA-N |
SMILES |
CC(=C1C(=O)N(C(=S)S1)CC(=O)O)C |
规范 SMILES |
CC(=C1C(=O)N(C(=S)S1)CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-{3-nitrophenyl}ethanone](/img/structure/B362454.png)
![Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362456.png)
![Methyl 3-[(4-chloro-3-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362460.png)

![7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362467.png)

![Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate](/img/structure/B362475.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)


![1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one](/img/structure/B362488.png)
![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)
